

Physical and chemical properties of Arcapillin

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Compound of Interest

Compound Name: Arcapillin

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Arcapillin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arcapillin, a flavone isolated from plants of the *Artemisia* genus, notably *Artemisia capillaris*, has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2][3] This technical guide provides an in-depth overview of the known physical and chemical properties of **Arcapillin**, alongside detailed experimental protocols for their determination. The document also explores its biological activities as an inhibitor of α -glucosidase and protein tyrosine phosphatase 1B (PTP1B), offering insights into its potential mechanisms of action.

Chemical and Physical Properties

Arcapillin is chemically known as 2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one, with the systematic IUPAC name 2',4',5-Trihydroxy-5',6,7-trimethoxyflavone.[1] It is a solid powder in its purified form.[4] While extensive experimental data for all of **Arcapillin**'s physical properties are not readily available in the public domain, this guide provides general methodologies for their determination based on standard practices for flavonoids.

Data Summary

The following table summarizes the known and predicted physical and chemical properties of **Arcapillin**.

Property	Value	Source/Method
IUPAC Name	2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one	[1]
Systematic IUPAC Name	2',4',5-Trihydroxy-5',6,7-trimethoxyflavone	[1]
CAS Number	83162-82-7	[1]
Chemical Formula	C ₁₈ H ₁₆ O ₈	[1]
Molar Mass	360.318 g·mol ⁻¹	[1]
Appearance	Solid powder	[4]
Melting Point	Not available in searched literature. A general melting point for flavone is 100 °C.[5]	-
pKa	Not available in searched literature. Flavonoids typically have pKa values in the range of 6.0-11.5.[6]	-
Solubility	Soluble in DMSO.[4] Flavonoids are generally soluble in polar organic solvents like methanol and ethanol and have low solubility in water.[7]	-
Stability	Stable for over 2 years if stored properly (dry, dark, and at -20°C for long term).[4]	-

Experimental Protocols

Objective: To extract and isolate **Arcapillin** from the plant *Artemisia capillaris*.

Materials:

- Dried and powdered *Artemisia capillaris* plant material
- Methanol
- Silica gel for column chromatography
- Solvent systems for chromatography (e.g., petroleum ether, ethyl acetate)
- Rotary evaporator
- Chromatography columns
- Thin Layer Chromatography (TLC) plates and developing chamber
- UV lamp for visualization

Procedure:

- Extraction: Macerate the dried and powdered plant material in methanol at room temperature for an extended period (e.g., 24-48 hours).[8] Repeat the extraction process to ensure maximum yield.
- Concentration: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent like petroleum ether and gradually increasing the polarity by adding ethyl acetate.[9]
- Isolation: Collect the fractions and monitor them by TLC. Combine the fractions containing the compound of interest (visualized under a UV lamp).

- Purification: Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.
- Characterization: Confirm the identity and purity of the isolated **Arcapillin** using spectroscopic techniques such as NMR (^1H and ^{13}C), Mass Spectrometry, and IR spectroscopy.

Objective: To determine the melting point of purified **Arcapillin**.

Materials:

- Purified **Arcapillin**
- Capillary tubes
- Melting point apparatus

Procedure:

- Ensure the **Arcapillin** sample is completely dry.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20°C below the expected melting point (if a preliminary test was conducted).
- Then, decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).^[10]

Objective: To determine the acid dissociation constant (pKa) of **Arcapillin**.

Materials:

- Purified **Arcapillin**
- Spectrophotometer or pH meter
- A series of buffers with a range of pH values
- Cosolvent (e.g., methanol or DMSO) if solubility is low in aqueous buffers

Procedure (Spectrophotometric Method):

- Prepare a stock solution of **Arcapillin** in a suitable solvent.
- Prepare a series of buffer solutions with known pH values.
- Add a small aliquot of the **Arcapillin** stock solution to each buffer solution to a final constant concentration.
- Measure the UV-Vis absorbance spectrum of each solution.
- Identify the wavelength(s) at which the absorbance changes significantly with pH.
- Plot the absorbance at these wavelengths against the pH.
- The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa value more accurately.[\[11\]](#)

Objective: To determine the solubility of **Arcapillin** in various solvents.

Materials:

- Purified **Arcapillin**
- A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO)
- Vials with screw caps
- Shaking incubator or magnetic stirrer

- Analytical balance
- HPLC or UV-Vis spectrophotometer for quantification

Procedure (Shake-Flask Method):

- Add an excess amount of **Arcapillin** to a known volume of the solvent in a vial.
- Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[\[12\]](#)
- After incubation, allow the suspension to settle.
- Carefully withdraw a sample from the supernatant and filter it through a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.
- Dilute the filtrate with a suitable solvent if necessary.
- Quantify the concentration of **Arcapillin** in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[\[12\]](#)
- The determined concentration represents the equilibrium solubility of **Arcapillin** in that solvent at the specified temperature.

Objective: To evaluate the stability of **Arcapillin** under various stress conditions.

Materials:

- Purified **Arcapillin**
- HPLC system with a suitable column (e.g., C18)
- UV detector
- Forced degradation equipment (e.g., oven, UV light chamber, acid and base solutions, oxidizing agent)
- Controlled environment chambers (for long-term and accelerated stability studies)

Procedure (Forced Degradation Study):

- Prepare solutions of **Arcapillin** in a suitable solvent.
- Expose the solutions to various stress conditions, including:
 - Acidic hydrolysis: Add HCl to the solution.
 - Basic hydrolysis: Add NaOH to the solution.
 - Oxidation: Add an oxidizing agent like hydrogen peroxide.
 - Thermal stress: Heat the solution in an oven.
 - Photolytic stress: Expose the solution to UV light.
- At specified time points, withdraw samples, neutralize them if necessary, and analyze them by a stability-indicating HPLC method.
- The HPLC method should be able to separate the intact **Arcapillin** from its degradation products.
- Monitor the decrease in the peak area of **Arcapillin** and the appearance of new peaks corresponding to degradation products to assess the stability profile.[\[13\]](#)[\[14\]](#)

Biological Activity and Signaling Pathways

Arcapillin is recognized as a potent inhibitor of both α -glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting its potential in the management of type 2 diabetes and related metabolic disorders.[\[1\]](#)

Inhibition of α -Glucosidase

α -Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

Objective: To determine the in vitro inhibitory activity of **Arcapillin** against α -glucosidase.

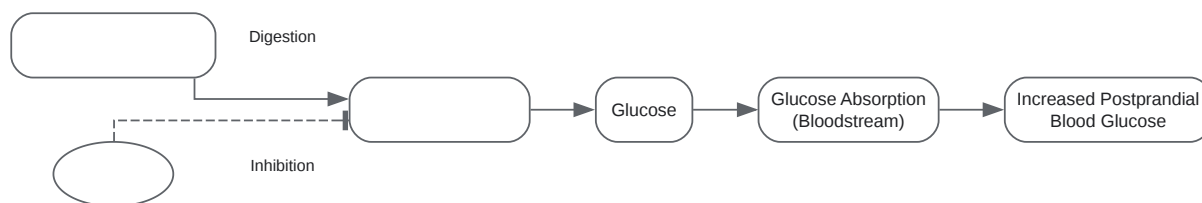
Materials:

- α -Glucosidase from *Saccharomyces cerevisiae*
- p-Nitrophenyl- α -D-glucopyranoside (pNPG) as a substrate
- **Arcapillin**
- Acarbose (as a positive control)
- Phosphate buffer (e.g., pH 6.8)
- 96-well microplate reader

Procedure:

- Prepare solutions of **Arcapillin** and acarbose at various concentrations in the phosphate buffer.
- In a 96-well plate, add the α -glucosidase solution and the test compound (**Arcapillin** or acarbose) to each well.
- Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
- Initiate the reaction by adding the pNPG substrate solution to each well.
- Incubate the plate again at the same temperature for a specific time (e.g., 20 minutes).
- Stop the reaction by adding a stop solution (e.g., Na_2CO_3).
- Measure the absorbance of the yellow-colored p-nitrophenol released at a specific wavelength (e.g., 405 nm) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC_{50} value (the concentration of the inhibitor that causes 50% inhibition of the

enzyme activity).[15][16]



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Caption: Mechanism of α -glucosidase inhibition by **Arcapillin**.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising therapeutic strategy for type 2 diabetes and obesity.

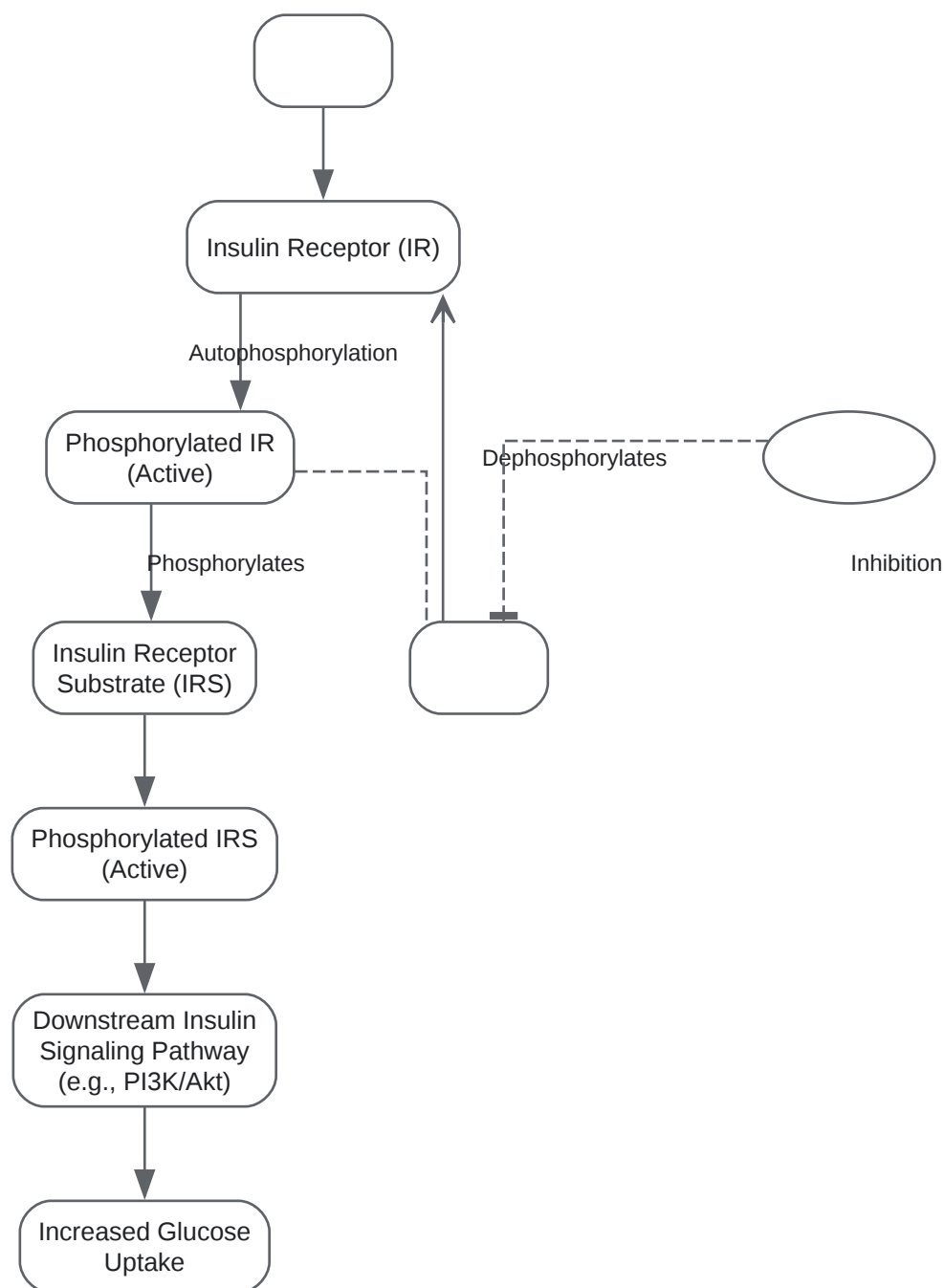
Objective: To determine the in vitro inhibitory activity of **Arcapillin** against PTP1B.

Materials:

- Recombinant human PTP1B enzyme
- p-Nitrophenyl phosphate (pNPP) as a substrate
- **Arcapillin**
- A known PTP1B inhibitor (as a positive control)
- Assay buffer (e.g., HEPES or MES buffer, pH 6.0-7.0, containing a reducing agent like DTT)
- 96-well microplate reader

Procedure:

- Prepare solutions of **Arcapillin** and the positive control at various concentrations in the assay buffer.
- In a 96-well plate, add the PTP1B enzyme solution and the test compound to each well.
- Pre-incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
- Initiate the reaction by adding the pNPP substrate solution to each well.
- Incubate the plate at the same temperature for a specific time (e.g., 15-30 minutes).
- Stop the reaction by adding a stop solution (e.g., NaOH).
- Measure the absorbance of the p-nitrophenolate formed at a specific wavelength (e.g., 405 nm) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.[\[17\]](#)[\[18\]](#)



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Caption: **Arcapillin**'s role in the insulin signaling pathway via PTP1B inhibition.

Conclusion

Arcapillin presents a promising natural compound with dual inhibitory action against key enzymes involved in glucose metabolism. This technical guide has provided a summary of its

known properties and detailed, adaptable protocols for its further investigation. The provided experimental workflows and conceptual signaling pathway diagrams serve as a foundation for researchers and drug development professionals to explore the full therapeutic potential of **Arcapillin**. Further research is warranted to elucidate its precise physical and chemical characteristics and to validate its biological activities in more complex in vivo models.

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